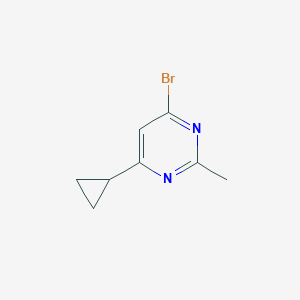

4-Bromo-6-cyclopropyl-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-cyclopropyl-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHWCNZVXRBSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclopropyl-2-methylpyrimidine typically involves the bromination of 6-cyclopropyl-2-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclopropyl-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura reaction.

Scientific Research Applications

4-Bromo-6-cyclopropyl-2-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-6-cyclopropyl-2-methylpyrimidine

- Molecular Formula : C₇H₉BrN₂

- Molecular Weight : 201.07 g/mol

- CAS Number : 1188090-45-0

- Key Substituents : A bromine atom at position 4, a cyclopropyl group at position 6, and a methyl group at position 2 on the pyrimidine ring.

Structural Features: The pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) is substituted with bromine, cyclopropyl, and methyl groups.

Comparison with Structurally Similar Compounds

4-Bromo-2-cyclopropylpyridine (CAS 1086381-28-3)

Comparison :

- Core Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). The additional nitrogen in pyrimidine increases electron-deficient character, influencing reactivity in nucleophilic substitutions.

- Substituent Positions : Bromine and cyclopropyl groups occupy analogous positions (4 and 6 in pyrimidine vs. 4 and 2 in pyridine), but steric and electronic effects differ due to ring structure. Pyridine derivatives are more common in agrochemicals, whereas pyrimidines are prevalent in kinase inhibitor drug design .

4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

- Molecular Formula : C₅H₆BrN₃

- Molecular Weight : 188.03 g/mol

- Key Substituents: Bromine at position 6, amino group at position 4, and methyl at position 2 .

Comparison :

- Functional Groups: The amino group (electron-donating) replaces the cyclopropyl group (electron-neutral but sterically bulky). This substitution alters electronic density on the pyrimidine ring, favoring nucleophilic aromatic substitution over cross-coupling.

- Applications: Amino-substituted pyrimidines are intermediates in nucleoside analogs (e.g., antiviral agents), whereas the cyclopropyl variant may enhance metabolic stability in drug candidates .

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1378259-23-4)

- Molecular Formula : C₅H₄BrF₃N₄

- Molecular Weight : 273.01 g/mol

- Key Substituents: Bromine at position 6, trifluoromethyl at position 2, and amino at position 4 .

Comparison :

- Electron-Withdrawing Effects : The trifluoromethyl group strongly withdraws electrons, destabilizing the pyrimidine ring and increasing reactivity toward nucleophiles. This contrasts with the cyclopropyl group, which exerts minimal electronic influence but adds steric hindrance.

- Utility : Trifluoromethyl groups are common in herbicides and CNS drugs due to their lipophilicity, while cyclopropyl groups are used to block cytochrome P450 metabolism .

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine

Comparison :

- Complexity : This compound has multiple functional groups, making it a specialized intermediate in kinase inhibitors. In contrast, this compound is simpler, serving as a versatile building block for further derivatization.

- Reactivity : The bromomethyl group enables alkylation reactions, while the parent compound’s bromine is tailored for aryl-aryl coupling .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: Bromine in this compound activates the pyrimidine ring for cross-coupling, while amino or trifluoromethyl groups in analogs alter reactivity toward nucleophilic pathways .

- Synthetic Utility : Simpler bromopyrimidines (e.g., CAS 1188090-45-0) are preferred for modular synthesis, whereas complex variants (e.g., CAS 1378259-23-4) target niche applications .

Biological Activity

4-Bromo-6-cyclopropyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the fourth position, a cyclopropyl group at the sixth position, and a methyl group at the second position of the pyrimidine ring. The unique structural characteristics of this compound contribute to its reactivity and biological properties, making it a subject of interest in various research fields.

The molecular formula of this compound is C_9H_10BrN, with a molecular weight of approximately 212.09 g/mol. The compound can be synthesized through several methods, including nucleophilic substitution reactions and coupling reactions, which are commonly used in organic synthesis.

Common Reactions

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, such as azides or thiolates, using polar aprotic solvents like DMF or DMSO.

- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds when reacted with boronic acids in the presence of palladium catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated moderate to good inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal properties were noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

The mechanism of action for this compound is hypothesized to involve inhibition of specific enzymes or receptors, particularly those involved in kinase signaling pathways. Pyrimidine derivatives are known to interact with ATP-binding sites on kinases, thereby blocking the phosphorylation processes critical for cellular function and proliferation .

Case Studies and Applications

-

Cancer Research :

- A study highlighted the potential use of pyrimidine derivatives, including this compound, as EED inhibitors in treating various cancers such as diffuse large B-cell lymphoma (DLBCL) and hepatocellular carcinoma . The compound's ability to inhibit critical signaling pathways involved in tumor growth presents significant therapeutic potential.

-

Pharmacokinetics :

- Investigations into the pharmacokinetic properties of this compound have shown favorable absorption and bioavailability profiles, which are crucial for its development as a therapeutic agent .

-

Material Science :

- Beyond biological applications, this compound is also being explored for its utility in developing organic semiconductors due to its unique electronic properties imparted by the bromine and cyclopropyl groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-methylpyrimidine | Lacks cyclopropyl group | Simpler structure; less steric hindrance |

| 2-Cyclopropyl-6-methylpyridine | Lacks bromine atom | More reactive due to absence of halogen |

| 4-Chloro-6-cyclopropyl-2-methylpyrimidine | Contains chlorine instead of bromine | Different halogen alters reactivity |

The presence of both a bromine atom and a cyclopropyl group distinguishes this compound from others in its class, potentially enhancing its lipophilicity and interaction capabilities with biological targets .

Q & A

How can synthetic routes for 4-Bromo-6-cyclopropyl-2-methylpyrimidine be optimized to improve yield and purity?

Basic Question:

Answer: The synthesis typically involves bromination of a pyrimidine precursor. A common method uses brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Stoichiometry : A 1.2:1 molar ratio of NBS to precursor reduces unreacted starting material .

Advanced Optimization:

Use Design of Experiments (DOE) to systematically vary factors (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions. Post-synthesis purification via column chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) improves purity .

What spectroscopic and computational methods are recommended for characterizing this compound?

Basic Question:

Answer: Standard characterization includes:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ at δ ~0.8–1.2 ppm).

- HRMS : For molecular ion validation.

- IR : To detect functional groups (e.g., C-Br stretch at ~550–650 cm⁻¹).

Advanced Method:

Combine experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict vibrational frequencies and NMR chemical shifts. Discrepancies >5% between experimental and calculated values may indicate structural anomalies .

| Spectroscopic Data Comparison | Experimental (δ, ppm) | Calculated (DFT, δ, ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 1.05 | 1.10 |

| Pyrimidine C-Br | 165.2 | 164.8 |

How can crystallographic ambiguities in this compound be resolved using SHELXL?

Advanced Question:

Answer: For single-crystal X-ray

Space group determination : Use SHELXT for initial phase solution, leveraging the Laue group and likely elements .

Refinement in SHELXL :

- Apply anisotropic displacement parameters for Br and heavy atoms.

- Use ISOR restraints for disordered cyclopropyl groups.

- Validate with R1 < 5% and wR2 < 12%.

ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement, highlighting potential disorder .

What are the key reactivity patterns of this compound under nucleophilic substitution?

Advanced Question:

Answer: The bromine atom is susceptible to SNAr (nucleophilic aromatic substitution) . Methodological considerations:

- Solvent effects : DMSO or DMF enhances reactivity due to high polarity.

- Catalysts : CuI (10 mol%) accelerates substitution with amines or thiols.

- Competing pathways : At >80°C, dehalogenation may occur; monitor via TLC .

How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

Advanced Question:

Answer: Use SAR (Structure-Activity Relationship) studies:

Cyclopropyl group : Replacing it with bulkier substituents (e.g., isopropyl) reduces membrane permeability.

Methyl vs. halogen : A 2-methyl group enhances metabolic stability compared to chloro analogs.

Data collection : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) and compare IC₅₀ values .

What strategies mitigate contradictions in catalytic cross-coupling data (e.g., Suzuki reactions)?

Advanced Question:

Answer: Common issues include low conversion or homocoupling. Solutions:

- Precatalyst screening : Use Pd(OAc)₂ with SPhos ligand for aryl boronic acids.

- Oxygen-free conditions : Degas solvents with N₂ to prevent catalyst oxidation.

- Additives : K₂CO₃ (2 equiv) in THF/H₂O (3:1) improves coupling efficiency .

How can solvent effects on reaction kinetics be systematically analyzed?

Advanced Question:

Answer: Employ Eyring plot analysis :

Conduct reactions in 5+ solvents (e.g., toluene, MeCN, DMSO) at 3–4 temperatures.

Calculate activation parameters (ΔH‡, ΔS‡) from ln(k/T) vs. 1/T plots.

Correlate solvent polarity (e.g., ET(30)) with rate constants to identify rate-limiting steps .

What computational tools predict regioselectivity in further functionalization?

Advanced Question:

Answer: Use Fukui function analysis (Gaussian 16):

- Calculate f⁺ (nucleophilic attack) and f⁻ (electrophilic attack) indices.

- Regions with high f⁺ values (e.g., C-5 of pyrimidine) are prone to electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.